1-[1-(5-Bromofuran-2-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(5-Bromofuran-2-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione is a synthetic organic compound characterized by its complex structure, which includes a bromofuran moiety, a piperidine ring, and an imidazolidine-2,4-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(5-Bromofuran-2-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione typically involves multiple steps:
Formation of the Bromofuran Moiety: The initial step involves the bromination of furan-2-carboxylic acid to obtain 5-bromofuran-2-carboxylic acid. This reaction is usually carried out using bromine in the presence of a suitable solvent like acetic acid.
Coupling with Piperidine: The bromofuran-2-carboxylic acid is then coupled with piperidine-4-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the intermediate 1-(5-bromofuran-2-carbonyl)piperidin-4-yl.
Formation of Imidazolidine-2,4-dione Core: The final step involves the reaction of the intermediate with 2,2,2-trifluoroethylamine and a suitable isocyanate to form the imidazolidine-2,4-dione core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
1-[1-(5-Bromofuran-2-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The bromofuran moiety can be oxidized to form corresponding furanones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in the bromofuran moiety can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Nucleophiles like amines (R-NH2) or thiols (R-SH) in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Furanones.
Reduction: Alcohol derivatives.
Substitution: Substituted furan derivatives.
Scientific Research Applications
1-[1-(5-Bromofuran-2-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and analgesic properties.
Biological Studies: Used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: Potential use in the synthesis of advanced materials and as a building block for more complex chemical entities.
Mechanism of Action
The mechanism of action of 1-[1-(5-Bromofuran-2-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The bromofuran moiety may interact with hydrophobic pockets, while the imidazolidine-2,4-dione core can form hydrogen bonds with active site residues. This dual interaction can modulate the activity of the target protein, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1-[1-(5-Chlorofuran-2-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione: Similar structure but with a chlorine atom instead of bromine.
1-[1-(5-Bromofuran-2-carbonyl)piperidin-4-yl]-3-(2,2,2-difluoroethyl)imidazolidine-2,4-dione: Similar structure but with a difluoroethyl group instead of trifluoroethyl.
Uniqueness
The presence of the bromine atom and the trifluoroethyl group in 1-[1-(5-Bromofuran-2-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione imparts unique chemical properties, such as increased lipophilicity and potential for halogen bonding, which can enhance its biological activity and specificity compared to similar compounds.
Properties
IUPAC Name |
1-[1-(5-bromofuran-2-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrF3N3O4/c16-11-2-1-10(26-11)13(24)20-5-3-9(4-6-20)21-7-12(23)22(14(21)25)8-15(17,18)19/h1-2,9H,3-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCPFZISTRCYMKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC(=O)N(C2=O)CC(F)(F)F)C(=O)C3=CC=C(O3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrF3N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.